methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate
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Overview
Description
Methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique cyclopentane ring structure, which includes amino and dihydroxy functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction:
Final Esterification: The final step involves the esterification of the carboxyl group with methanol to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines.
Scientific Research Applications
Methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2R,3S,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate
- Methyl (1S,2S,3R,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate
Uniqueness
Methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its stereoisomers. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H13NO4 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H13NO4/c1-12-7(11)3-2-4(8)6(10)5(3)9/h3-6,9-10H,2,8H2,1H3/t3-,4+,5+,6-/m0/s1 |
InChI Key |
DTTVJFYENZGXEP-KCDKBNATSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H]([C@@H]([C@@H]1O)O)N |
Canonical SMILES |
COC(=O)C1CC(C(C1O)O)N |
Origin of Product |
United States |
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